molecular formula C3H7ClO2 B14135238 (Chloromethoxy)methoxymethane CAS No. 122776-88-9

(Chloromethoxy)methoxymethane

Cat. No.: B14135238
CAS No.: 122776-88-9
M. Wt: 110.54 g/mol
InChI Key: XPISZHSXDFTLCV-UHFFFAOYSA-N
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Description

(Chloromethoxy)methoxymethane, also known as chloromethyl methyl ether, is an organic compound with the molecular formula C3H7ClO2. It is a clear, colorless liquid that is highly flammable and toxic. This compound is primarily used as an alkylating agent in organic synthesis and as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethoxy)methoxymethane can be synthesized through the reaction of formaldehyde with hydrogen chloride in the presence of methanol. The reaction typically occurs under acidic conditions, and the product is distilled to obtain the pure compound.

Industrial Production Methods: In industrial settings, this compound is produced by the chloromethylation of methanol using formaldehyde and hydrogen chloride. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation and other separation techniques.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form formaldehyde and methanol.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, thiols.

    Conditions: Reactions are typically carried out under mild to moderate temperatures and in the presence of a suitable solvent such as methanol or water.

Major Products:

    Formaldehyde and Methanol: Formed during hydrolysis.

    Substituted Methoxy Compounds: Formed during nucleophilic substitution reactions.

Scientific Research Applications

(Chloromethoxy)methoxymethane is used in various scientific research applications, including:

    Organic Synthesis: As an alkylating agent, it is used to introduce methoxy groups into organic molecules.

    Protecting Group: It serves as a protecting group for alcohols in multi-step organic synthesis, allowing for selective reactions to occur without interference from hydroxyl groups.

    Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (Chloromethoxy)methoxymethane involves the formation of a highly reactive intermediate, which can undergo nucleophilic attack by various nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The resulting products depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

    Chloromethyl Methyl Ether: Similar in structure but lacks the additional methoxy group.

    Methoxymethyl Chloride: Similar in structure but has a different arrangement of functional groups.

    Dimethyl Ether: Lacks the chlorine atom and has different reactivity.

Uniqueness: (Chloromethoxy)methoxymethane is unique due to its dual functionality as both an ether and a chlorinated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

chloromethoxy(methoxy)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c1-5-3-6-2-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPISZHSXDFTLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307687
Record name (Chloromethoxy)methoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122776-88-9
Record name (Chloromethoxy)methoxymethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122776-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Chloromethoxy)methoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201307687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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